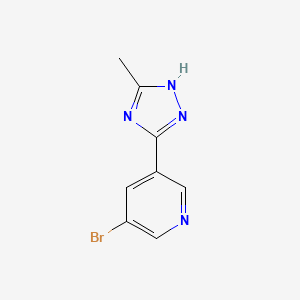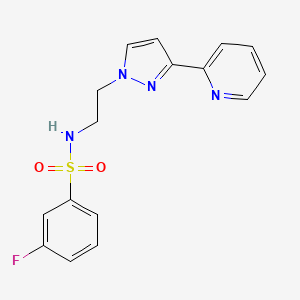
3-fluoro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound that features a fluorine atom, a pyridine ring, a pyrazole ring, and a benzenesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridine and pyrazole intermediates. The fluorination of the pyridine ring can be achieved using reagents such as fluoroboric acid or tetrabutylammonium fluoride . The pyrazole ring is then introduced through a cyclization reaction involving hydrazine and an appropriate diketone . The final step involves the sulfonation of the benzene ring, followed by the coupling of the sulfonamide group with the pyrazole-pyridine intermediate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the fluorination and sulfonation steps, as well as the development of more efficient catalysts for the cyclization reaction .
Análisis De Reacciones Químicas
Types of Reactions
3-fluoro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-fluoro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-fluoro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the sulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
- 2-fluoro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- 4-fluoro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- 3-chloro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
Uniqueness
3-fluoro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is unique due to the presence of the fluorine atom, which imparts specific electronic properties and enhances its binding affinity to molecular targets. This makes it more effective in certain applications compared to its chloro or bromo analogs .
Propiedades
IUPAC Name |
3-fluoro-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c17-13-4-3-5-14(12-13)24(22,23)19-9-11-21-10-7-16(20-21)15-6-1-2-8-18-15/h1-8,10,12,19H,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGMGYRIWPQGGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2)CCNS(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
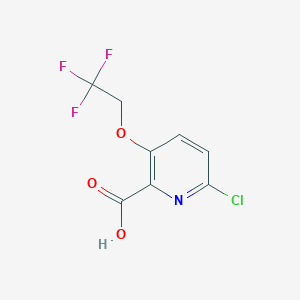
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2872952.png)

![2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1,3-thiazole-4-carboxylic acid](/img/structure/B2872954.png)
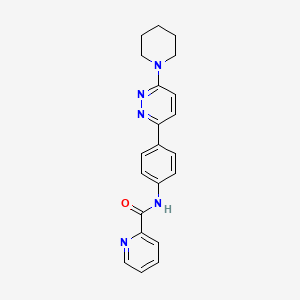
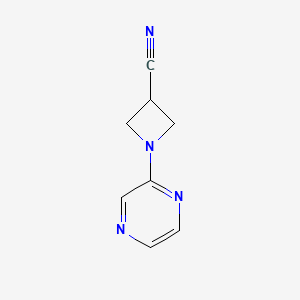
![Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2872958.png)
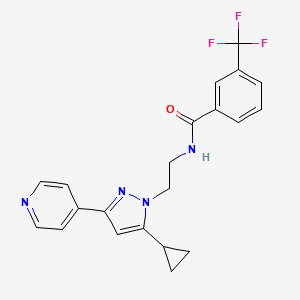
![3-methyl-7-(2-methylphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2872960.png)
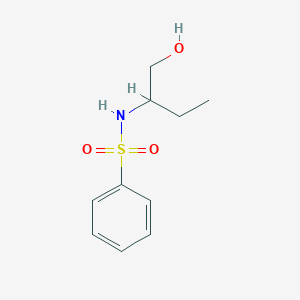
![(E)-2-chloro-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2872962.png)
![2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2872963.png)

